Cas no 87736-82-1 (3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine)

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine structure
87736-82-1 structure
Product Name:3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
Número CAS:87736-82-1
MF:C9H9F3N2
Megavatios:202.176372289658
CID:708915
Update Time:2023-12-08

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Propiedades químicas y físicas

Nombre e identificación

    • Diaziridine,3-(4-methylphenyl)-3-(trifluoromethyl)-
    • 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
    • 3-(4-Methylphenyl)-3
    • 3-(4-methylphenyl)-3-trifluoromethyldiaziridine
    • 3-p-tolyl-3-(trifluoromethyl)diaziridine
    • Diaziridine,3-(4-methylphenyl)-3-(trifluoromethyl)
    • 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine (ACI)
    • Renchi: 1S/C9H9F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3
    • Clave inchi: BPIYMEWYYRZJOP-UHFFFAOYSA-N
    • Sonrisas: FC(C1(NN1)C1C=CC(C)=CC=1)(F)F

Atributos calculados

  • Calidad precisa: 202.07200
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2

Propiedades experimentales

  • Punto de fusión: 43-45°C
  • PSA: 43.88000
  • Logp: 2.47550

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  18 h, -78 °C
Referencia
Photochemical Cyclopropenation of Alkynes with Diazirines as Carbene Precursors in Continuous Flow
Tanbouza, Nour ; et al, Organic Letters, 2021, 23(14), 5420-5424

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  -78 °C; 8 h, rt
Referencia
Synthesis of Diazirine-Based Photoreactive Saccharin Derivatives for the Photoaffinity Labeling of Gustatory Receptors
Wang, Lei; et al, European Journal of Organic Chemistry, 2015, 2015(14), 3129-3134

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Tosyl chloride ,  Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Solvents: Dichloromethane ;  16 h, -78 °C
Referencia
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  22 h, rt → 50 °C
2.1 Reagents: Triethylamine Solvents: Acetone ;  0 °C → rt; 1 h, rt
3.1 Reagents: Ammonia Solvents: Diethyl ether ;  18 h, -78 °C
Referencia
Photochemical Cyclopropenation of Alkynes with Diazirines as Carbene Precursors in Continuous Flow
Tanbouza, Nour ; et al, Organic Letters, 2021, 23(14), 5420-5424

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 5 min; 2 h, rt
2.1 Reagents: Tosyl chloride ,  Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 h, rt
2.2 Solvents: Dichloromethane ;  16 h, -78 °C
Referencia
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 -
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine
2.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
3.1 Reagents: Ammonia Solvents: Tetrahydrofuran
Referencia
Swern oxidation of diaziridines to diazirines
Richardson, Stewart K.; et al, Journal of the Chemical Society, 1989, (6), 1172-4

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetone ;  0 °C; 1 h, rt
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  -78 °C; 8 h, rt
Referencia
Synthesis of Diazirine-Based Photoreactive Saccharin Derivatives for the Photoaffinity Labeling of Gustatory Receptors
Wang, Lei; et al, European Journal of Organic Chemistry, 2015, 2015(14), 3129-3134

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  22 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Triethylamine Solvents: Acetone ;  0 °C → rt; 1 h, rt
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  18 h, -78 °C
Referencia
Photochemical Cyclopropenation of Alkynes with Diazirines as Carbene Precursors in Continuous Flow
Tanbouza, Nour ; et al, Organic Letters, 2021, 23(14), 5420-5424

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine
1.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Ammonia Solvents: Tetrahydrofuran
Referencia
Swern oxidation of diaziridines to diazirines
Richardson, Stewart K.; et al, Journal of the Chemical Society, 1989, (6), 1172-4

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
1.2 Solvents: Diethyl ether
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine
2.2 Solvents: Pyridine
3.1 Reagents: Ammonia Solvents: Diethyl ether
Referencia
Ginkgolide Derivatives for Photolabeling Studies: Preparation and Pharmacological Evaluation
Stromgaard, Kristian; et al, Journal of Medicinal Chemistry, 2002, 45(18), 4038-4046

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.1 Reagents: Pyridine ,  Hydroxylamine ;  3 h, 70 °C
3.1 Reagents: Triethylamine Solvents: Acetone ;  2 h, 25 °C
4.1 Reagents: Ammonia Solvents: Diethyl ether ;  16 h, 25 °C
Referencia
Click-Addressable Cassette for Photoaffinity Labeling
Zhao, Bosheng; et al, ACS Medicinal Chemistry Letters, 2018, 9(2), 155-158

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Ammonia
Referencia
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, a highly photolabile carbene generating label readily fixable to biochemical agents
Nassal, Michael, Liebigs Annalen der Chemie, 1983, (9), 1510-23

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Diethyl ether
Referencia
Optimized synthesis of L-4'-[3-(trifluoromethyl)diazirin-3H-3-yl]phenylalanine
Topin, A. N.; et al, Vestnik Moskovskogo Universiteta, 1995, 36(6), 583-7

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  18 h, 80 °C
2.1 Reagents: Trimethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C → rt; overnight, rt
3.1 Reagents: Ammonia Solvents: Methanol ;  6 h, 0 °C; 0 °C → rt; 16 h, rt
Referencia
Xanthine-based photoaffinity probes allow assessment of ligand engagement by TRPC5 channels
Bauer, Claudia C.; et al, ChemRxiv, 2020, 1, 1-16

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine
1.2 Solvents: Pyridine
2.1 Reagents: Ammonia Solvents: Diethyl ether
Referencia
Ginkgolide Derivatives for Photolabeling Studies: Preparation and Pharmacological Evaluation
Stromgaard, Kristian; et al, Journal of Medicinal Chemistry, 2002, 45(18), 4038-4046

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetone ;  0 °C → rt; 1 h, rt
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  18 h, -78 °C
Referencia
Photochemical Cyclopropenation of Alkynes with Diazirines as Carbene Precursors in Continuous Flow
Tanbouza, Nour ; et al, Organic Letters, 2021, 23(14), 5420-5424

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Trimethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C → rt; overnight, rt
2.1 Reagents: Ammonia Solvents: Methanol ;  6 h, 0 °C; 0 °C → rt; 16 h, rt
Referencia
Xanthine-based photoaffinity probes allow assessment of ligand engagement by TRPC5 channels
Bauer, Claudia C.; et al, ChemRxiv, 2020, 1, 1-16

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetone ;  2 h, 25 °C
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  16 h, 25 °C
Referencia
Click-Addressable Cassette for Photoaffinity Labeling
Zhao, Bosheng; et al, ACS Medicinal Chemistry Letters, 2018, 9(2), 155-158

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  95 min, -40 °C; 2 h, -40 °C → 0 °C; 0 °C → 60 °C
1.2 20 min, -60 °C; 3 h, -60 - -30 °C; -30 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine ;  16 h, 70 °C
2.1 Solvents: Pyridine ;  4 h, reflux
3.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 s, -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
Referencia
Clickable PEG conjugate obtained by "clip" photochemistry: Synthesis and characterization by quantitative 19F NMR
Pourcelle, Vincent; et al, Journal of Fluorine Chemistry, 2012, 140, 62-69

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Raw materials

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Preparation Products

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Literatura relevante

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